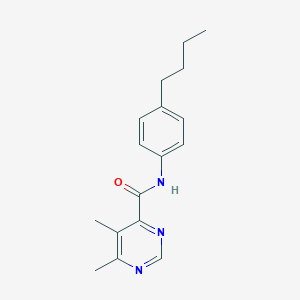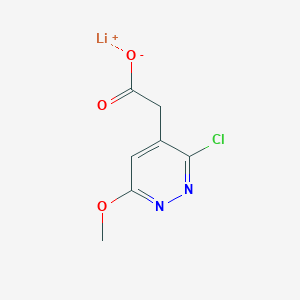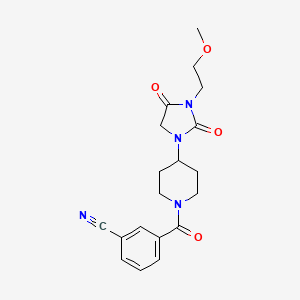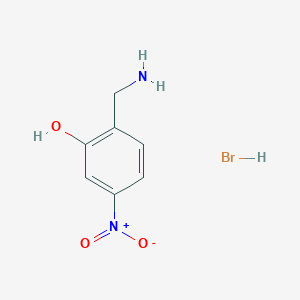
N-(4-Butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as BAY 73-6691, is a selective inhibitor of phosphodiesterase type 9 (PDE9). PDE9 is an enzyme that plays a role in the regulation of cyclic guanosine monophosphate (cGMP) levels in the brain, which is important for cognitive function. BAY 73-6691 has been studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
Mécanisme D'action
N-(4-Butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide 73-6691 selectively inhibits PDE9, which is an enzyme that breaks down cGMP in the brain. By inhibiting PDE9, N-(4-Butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide 73-6691 increases cGMP levels in the brain, which is thought to improve cognitive function.
Biochemical and Physiological Effects:
N-(4-Butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide 73-6691 has been shown to increase cGMP levels in the brain, which is thought to improve cognitive function. In addition, N-(4-Butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide 73-6691 has been shown to have minimal effects on other PDE enzymes, which may reduce the potential for side effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-Butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide 73-6691 in lab experiments include its selectivity for PDE9 and its ability to increase cGMP levels in the brain. However, the limitations of using N-(4-Butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide 73-6691 in lab experiments include its relatively short half-life and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on N-(4-Butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide 73-6691. One potential direction is to further explore its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Another potential direction is to investigate its effects on other neurological disorders, such as Parkinson's disease and depression. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of N-(4-Butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide 73-6691 involves several steps, including the reaction of 4-butylphenylboronic acid with 2,3,5,6-tetramethylpyridine-4-carbaldehyde to form an intermediate. This intermediate is then reacted with 2-chloro-5-nitropyrimidine to form the final product, N-(4-Butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide 73-6691.
Applications De Recherche Scientifique
N-(4-Butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide 73-6691 has been extensively studied for its potential use in the treatment of cognitive disorders. In preclinical studies, N-(4-Butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide 73-6691 has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In addition, N-(4-Butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide 73-6691 has been shown to increase cGMP levels in the brain, which is thought to be a key mechanism underlying its cognitive-enhancing effects.
Propriétés
IUPAC Name |
N-(4-butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-4-5-6-14-7-9-15(10-8-14)20-17(21)16-12(2)13(3)18-11-19-16/h7-11H,4-6H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGURAHWCOHWFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=NC=NC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2H-chromen-2-one](/img/structure/B2779449.png)




![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2779457.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 2-[2-[(2,6-dichlorophenyl)methyl]-4-formyl-5-methylpyrazol-3-yl]sulfanylacetate](/img/structure/B2779459.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2779467.png)
![3-acetyl-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2779468.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2779469.png)
![1H-Isoindole-4-carboxylic acid, 2-[(4-fluorophenyl)methyl]-2,3-dihydro-3-oxo-](/img/structure/B2779470.png)